molecular formula C21H19ClF3N7 B2938322 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine CAS No. 957040-55-0

4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2938322
CAS No.: 957040-55-0
M. Wt: 461.88
InChI Key: HHPXBXQHHPTQNH-UHFFFAOYSA-N
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Description

4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of chloro, trifluoromethyl, triazole, and pyrazole groups, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)aniline with ethyl bromoacetate to form an intermediate, which is then subjected to cyclization reactions to form the triazole and pyrazole rings . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[4-(2-{[2-chloro-4-(trifluoromethyl)phenyl]amino}ethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-[4-[2-[2-chloro-4-(trifluoromethyl)anilino]ethyl]-5-methyl-1,2,4-triazol-3-yl]-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClF3N7/c1-13-29-30-20(16-12-28-32(19(16)26)15-5-3-2-4-6-15)31(13)10-9-27-18-8-7-14(11-17(18)22)21(23,24)25/h2-8,11-12,27H,9-10,26H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPXBXQHHPTQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CCNC2=C(C=C(C=C2)C(F)(F)F)Cl)C3=C(N(N=C3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClF3N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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